molecular formula C7H12BrF B14539825 1-Bromo-2,2-diethyl-1-fluorocyclopropane CAS No. 62359-97-1

1-Bromo-2,2-diethyl-1-fluorocyclopropane

Cat. No.: B14539825
CAS No.: 62359-97-1
M. Wt: 195.07 g/mol
InChI Key: QIOOXYHTVAYGQX-UHFFFAOYSA-N
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Description

Significance of Cyclopropane (B1198618) Frameworks in Contemporary Organic Synthesis

Cyclopropane rings, the smallest carbocyclic systems, are far more than chemical curiosities. Their inherent ring strain, a consequence of the compressed 60° bond angles, imparts unique electronic properties and a high degree of reactivity, making them exceptionally versatile building blocks in organic synthesis. evitachem.com The cyclopropyl (B3062369) group is a prevalent motif in a wide array of biologically active natural products and pharmaceuticals. Its incorporation into molecular structures can significantly influence conformational rigidity, metabolic stability, and binding affinity to biological targets. Consequently, the development of novel methodologies for the stereoselective synthesis of functionalized cyclopropanes continues to be a major focus in modern organic chemistry.

Overview of Halogenation within Small Ring Systems

The introduction of halogen atoms onto a small ring system like cyclopropane dramatically alters its physicochemical properties and reactivity. Halogenation can enhance the lipophilicity of a molecule, a critical factor in the design of agrochemicals and pharmaceuticals, and can serve as a handle for further synthetic transformations. The nature of the carbon-halogen bond, influenced by the specific halogen, provides a site for a variety of chemical reactions, including nucleophilic substitution, elimination, and metal-catalyzed cross-coupling reactions. In the context of cyclopropanes, the presence of halogens can further activate the strained ring towards specific ring-opening or rearrangement pathways.

Specific Research Context of gem-Bromofluorocyclopropanes

Within the family of halogenated cyclopropanes, gem-dihalo derivatives, where two halogen atoms are attached to the same carbon, are of particular interest. gem-Bromofluorocyclopropanes represent a synthetically valuable subclass. These compounds are typically synthesized through the cycloaddition of a bromofluorocarbene (:CFBr) with an alkene. Modern methods often generate this reactive intermediate from accessible and stable precursors like ethyl dibromofluoroacetate (EDBFA).

The reactivity of gem-bromofluorocyclopropanes is characterized by the differential reactivity of the carbon-bromine and carbon-fluorine bonds. The C-Br bond is generally more susceptible to cleavage, enabling a range of selective transformations. For instance, these compounds can undergo nickel-catalyzed reductive arylation, where the bromine atom is replaced by an aryl group, leading to the formation of monofluorinated cyclopropane derivatives. Furthermore, they are known to participate in three-component heterocyclization reactions to produce complex molecules such as 4-fluoropyrimidine (B1342711) N-oxides.

Current Research Landscape Pertaining to 1-Bromo-2,2-diethyl-1-fluorocyclopropane

A thorough review of scientific databases and chemical literature reveals a significant gap in knowledge specifically concerning This compound . While its existence is documented, as evidenced by its unique CAS number (62359-97-1) and presence in chemical supplier catalogs, there is a conspicuous absence of peer-reviewed studies detailing its synthesis, spectroscopic characterization, or reactivity.

This lack of specific research means that any discussion of its properties must be inferential, based on the well-established chemistry of analogous gem-bromofluorocyclopropanes. It can be reasonably presumed that this compound could be synthesized by the reaction of bromofluorocarbene with 3,3-diethyl-1-pentene. However, without experimental data, its yield, stability, and precise reactivity remain speculative. The current research landscape, therefore, presents an open invitation for investigation into this specific molecule, offering an opportunity to contribute new and fundamental knowledge to the field of halogenated cyclopropane chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62359-97-1

Molecular Formula

C7H12BrF

Molecular Weight

195.07 g/mol

IUPAC Name

1-bromo-2,2-diethyl-1-fluorocyclopropane

InChI

InChI=1S/C7H12BrF/c1-3-6(4-2)5-7(6,8)9/h3-5H2,1-2H3

InChI Key

QIOOXYHTVAYGQX-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC1(F)Br)CC

Origin of Product

United States

Synthetic Methodologies for 1 Bromo 2,2 Diethyl 1 Fluorocyclopropane

Generation of Bromofluorocarbene for Cyclopropanation Reactions

The synthesis of 1-Bromo-2,2-diethyl-1-fluorocyclopropane fundamentally relies on the generation of bromofluorocarbene (:CFBr), a highly reactive intermediate, which is then added across an alkene double bond in a cyclopropanation reaction. The alkene precursor required for this specific target is 3-ethyl-1-pentene (B6595685), which provides the 2,2-diethyl substitution pattern on the cyclopropane (B1198618) ring.

Precursors and Reagents for Bromofluorocarbene Formation

The generation of bromofluorocarbene can be achieved through various precursors and reagents, each with its own advantages and reaction conditions. A common and accessible source for bromofluorocarbene is ethyl dibromofluoroacetate (EDBFA). researchgate.net This method is valued for its operational simplicity and the use of an inexpensive precursor. researchgate.net Another versatile class of precursors are organosilicon reagents, such as (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br) and other related TMSCFX2 (where X is a halogen) compounds. researchgate.netnih.gov These reagents can generate the desired carbene under specific activation conditions. nih.gov The choice of precursor often dictates the reaction conditions, which can range from basic to neutral. researchgate.net

The general mechanism involves the formation of a trihalomethyl anion intermediate, followed by the elimination of a halide to produce the carbene. For instance, the nucleophilic attack on the silicon atom of TMSCFBr2 leads to the formation of a CF2Br⁻ anion, which then eliminates a bromide ion to yield bromofluorocarbene. researchgate.net

Table 1: Common Precursors for Bromofluorocarbene Generation

Precursor Reagent/Condition Description
Ethyl dibromofluoroacetate (EDBFA) Base (e.g., potassium tert-butoxide) An accessible and inexpensive source of bromofluorocarbene. researchgate.net
(Bromodifluoromethyl)trimethylsilane (TMSCF2Br) Nucleophilic initiator (e.g., NaI) A versatile reagent for generating difluorocarbene, with related compounds used for bromofluorocarbene. nih.gov
Dibromofluoromethane Strong base A direct but potentially less available precursor due to its ozone-depleting properties. nih.gov
Phenyl(tribromomethyl)mercury Thermal decomposition A classical but toxic method for generating dibromocarbene, with fluorinated analogues being less common.

Catalytic Approaches to Bromofluorocyclopropane Synthesis (e.g., N-Heterocyclic Carbene-Silver Complexes)

While direct catalytic methods for bromofluorocyclopropanation are still an emerging field, the principles of carbene transfer reactions catalyzed by transition metals are well-established for other dihalocarbenes. N-Heterocyclic Carbene (NHC)-metal complexes, particularly with silver, are known to be effective catalysts in various organic transformations, including carbene transfer reactions. mdpi.comsemanticscholar.org These complexes can stabilize the carbene intermediate and facilitate its transfer to the alkene, potentially offering better control over the reaction and milder conditions. researchgate.net

In the context of synthesizing this compound, a hypothetical catalytic cycle could involve an NHC-silver complex that reacts with the bromofluorocarbene precursor to form a silver-carbene intermediate. This intermediate would then deliver the bromofluorocarbene to 3-ethyl-1-pentene to form the desired cyclopropane and regenerate the catalyst. While specific examples for bromofluorocarbene are not extensively documented, this approach represents a promising avenue for future research.

Stereoselective and Diastereoselective Synthesis of gem-Bromofluorocyclopropanes

Achieving stereocontrol in the synthesis of gem-bromofluorocyclopropanes is a significant challenge due to the reactive nature of the carbene intermediate. acs.org However, strategies for stereoselective cyclopropanation have been developed for related systems, which could be adapted for the synthesis of specific stereoisomers of this compound. chemrxiv.org The use of chiral catalysts, such as rhodium or copper complexes with chiral ligands, has been successful in enantioselective cyclopropanation reactions with diazo compounds and could potentially be applied to carbene precursors for bromofluorocarbene. organic-chemistry.org

For diastereoselective synthesis, the existing stereocenters in the alkene substrate can influence the facial selectivity of the carbene addition. In the case of a chiral, non-racemic alkene, it is possible to achieve diastereomeric excess in the resulting cyclopropane. While 3-ethyl-1-pentene is achiral, the principles of substrate-controlled diastereoselectivity are crucial when dealing with more complex alkenes.

Multi-Step Approaches to the this compound Framework

Beyond the direct cyclopropanation of an alkene, multi-step synthetic sequences can also be envisioned to construct the this compound framework. libretexts.org Such an approach might offer more control over the introduction of the functional groups and the stereochemistry. For instance, a synthetic route could begin with a pre-formed cyclopropane ring containing functional groups that can be later converted to the desired bromo and fluoro substituents.

A hypothetical multi-step synthesis could involve:

Cyclopropanation of a suitable alkene to form a cyclopropane with precursor functionalities.

Functional group interconversion to introduce a hydroxyl group.

Fluorination using a reagent like diethylaminosulfur trifluoride (DAST).

Conversion of another functional group (e.g., another hydroxyl or a carboxylic acid) to a bromine atom.

This stepwise approach, while potentially longer, can be advantageous for accessing specific isomers or when the direct carbene addition proves to be low-yielding or non-selective. syrris.jpchegg.com

Challenges in the Synthesis of Mixed Geminal Dihalocyclopropanes

The synthesis of mixed geminal dihalocyclopropanes like this compound is accompanied by several challenges. A primary difficulty lies in the controlled generation and reaction of the unsymmetrical bromofluorocarbene. nih.gov

Key challenges include:

Precursor Availability and Stability: Some precursors for halocarbenes can be volatile, toxic, or environmentally harmful, such as ozone-depleting substances. nih.gov

Reaction Control: The high reactivity of carbenes can lead to side reactions, such as insertions into C-H bonds or rearrangements, which can lower the yield of the desired cyclopropane.

Selectivity: Achieving high levels of chemo-, regio-, and stereoselectivity in the cyclopropanation reaction can be difficult, especially with complex substrates.

Purification: The separation of the desired product from unreacted starting materials and side products can be challenging.

Table 2: Summary of Synthetic Challenges

Challenge Description
Carbene Generation Requires careful control of reaction conditions to avoid decomposition or side reactions.
Stereocontrol Achieving high enantiomeric or diastereomeric excess is often difficult. acs.org
Substrate Scope The efficiency of the reaction can be highly dependent on the electronic and steric properties of the alkene.
Scale-up Transitioning from a laboratory-scale synthesis to a larger industrial scale can present significant challenges in terms of safety and efficiency.

Reactivity and Reaction Mechanisms of 1 Bromo 2,2 Diethyl 1 Fluorocyclopropane

Ring-Opening Reactions of gem-Bromofluorocyclopropanes

Gem-dihalocyclopropanes, including bromofluoro derivatives, are susceptible to ring-opening reactions, which are driven by the release of the inherent strain energy of the three-membered ring. These transformations can be initiated under various conditions, including thermal, acidic, basic, or metal-promoted pathways. researchgate.netuq.edu.au The specific products obtained depend on the substrate's structure and the reaction conditions employed.

For instance, some gem-bromohalogenocyclopropanes can undergo spontaneous ring-opening at room temperature to yield halogenated dienes. researchgate.net In other cases, the reaction is promoted by a base. A common mechanism involves the base-promoted elimination of HBr to form a highly strained cyclopropene (B1174273) intermediate. This intermediate then undergoes cleavage, which can be followed by nucleophilic attack, leading to a variety of ring-opened products. uq.edu.au The regioselectivity of the ring-opening is influenced by the substituents on the cyclopropane (B1198618) ring.

Radical Reactions Involving Bromofluorocyclopropyl Intermediates

Reactions involving 1-bromo-2,2-diethyl-1-fluorocyclopropane can also proceed through radical intermediates. nih.govresearchgate.net The carbon-bromine bond is weaker than the carbon-fluorine bond and can be cleaved homolytically to generate an α-fluorocyclopropyl radical. This reactive intermediate is central to several transformations. researchgate.net The stability of this radical and its subsequent reactions are key to determining the final product distribution. Radical chain reactions often involve initiation, propagation, and termination steps, where the α-fluorocyclopropyl radical participates in the propagation phase. researchgate.netlumenlearning.com

A significant radical reaction involving gem-bromofluorocyclopropanes is their reduction with organosilicon or organotin hydrides. oup.com This reaction proceeds via a free-radical chain mechanism where a silyl (B83357) or stannyl (B1234572) radical abstracts the bromine atom to form an α-fluorocyclopropyl radical. This radical intermediate then abstracts a hydrogen atom from the hydride reagent to yield the fluorocyclopropane (B157604) product.

The stereospecificity of this reduction provides insight into the nature of the radical intermediate. The degree of stereospecificity is determined by the relative rates of two competing processes: the rate of hydrogen abstraction by the radical and the rate of its configurational inversion. oup.com It is postulated that the α-fluorocyclopropyl radical has a pyramidal configuration. If the hydrogen abstraction is faster than the inversion of this pyramidal structure, the original stereochemistry is retained. Conversely, if the inversion is faster, a mixture of stereoisomers will result. oup.com

Factors Influencing Stereospecificity in Radical Reduction
FactorInfluence on StereospecificityMechanism
Concentration of HydrideHigher concentration increases stereospecificityIncreases the rate of hydrogen abstraction relative to radical inversion.
Reactivity of HydrideMore reactive hydrides (e.g., organotin hydrides vs. organosilicon hydrides) can lead to higher stereospecificityA more reactive H-donor accelerates the hydrogen abstraction step.
TemperatureLower temperatures generally favor higher stereospecificityReduces the rate of configurational inversion of the radical intermediate.

Electrophilic Transformations and Substituent Effects in Bromofluorocyclopropanes

The cyclopropane ring possesses sigma bonds with significant p-character, allowing it to act as a nucleophile and react with electrophiles. In the case of this compound, the reactivity towards electrophiles is modulated by substituent effects. The fluorine and bromine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack. libretexts.orgyoutube.com However, they also possess lone pairs of electrons that can be donated via resonance, which can stabilize a positive charge that develops during the reaction, particularly at the ortho and para positions in aromatic systems. libretexts.org In the cyclopropane system, these electronic effects influence the stability of any cationic intermediates formed upon electrophilic attack.

A notable electrophilic transformation of gem-bromofluorocyclopropanes is their participation in three-component heterocyclization reactions. nih.govacs.org When treated with a source of the nitrosonium cation (NO⁺), such as nitrosyl tetrafluoroborate (B81430) (NOBF₄), or nitronium salts in the presence of an organic nitrile as the solvent, gem-bromofluorocyclopropanes undergo a complex reaction sequence to yield 4-fluoropyrimidine (B1342711) N-oxides. semanticscholar.orgresearchgate.net

This reaction provides a two-step method for synthesizing these fluorinated heterocycles from simple alkenes. nih.gov The proposed mechanism involves an initial electrophilic attack by the nitrosonium ion on the cyclopropane ring, leading to ring-opening and the formation of a cationic intermediate. This intermediate is then trapped by the nitrile solvent, initiating a cyclization cascade that ultimately results in the formation of the pyrimidine (B1678525) N-oxide ring system. acs.orgsemanticscholar.org

Three-Component Heterocyclization of gem-Bromofluorocyclopropanes
Component 1Component 2Component 3 (Solvent)Product Class
gem-BromofluorocyclopropaneNitrosyl Tetrafluoroborate (NOBF₄)Nitrile (e.g., Acetonitrile)4-Fluoropyrimidine N-oxide

Nucleophilic Reactivity at Bromofluorocyclopropane Centers

Direct nucleophilic substitution (via SN1 or SN2 mechanisms) at the carbon atom bearing the bromine and fluorine in this compound is challenging. An SN2-type backside attack is severely hindered by the bulky diethyl groups and the adjacent cyclopropane ring structure, analogous to the low reactivity of neopentyl halides. askfilo.comquora.com The formation of a carbocation for an SN1 reaction is also disfavored due to the instability of a primary carbocation and the electronegativity of the attached halogens. askfilo.comquora.com

However, a formal nucleophilic substitution can occur through an alternative pathway. nih.govresearchgate.net This reaction proceeds via a base-assisted dehydrobromination, which generates a highly reactive cyclopropene intermediate. A nucleophile present in the reaction mixture can then add across the strained double bond of the cyclopropene. nih.govresearchgate.net This addition-elimination sequence results in the net substitution of the bromine atom. The facial selectivity of the nucleophilic addition is often controlled by steric factors, with the nucleophile approaching from the face opposite to the bulkier substituents. researchgate.net

Rearrangement Reactions of this compound Derivatives

Derivatives of this compound can undergo various rearrangement reactions, which are often coupled with the ring-opening processes discussed previously. wiley-vch.de The driving force for these rearrangements is typically the release of ring strain. For example, the ring-opening of gem-bromohalogenocyclopropanes can lead to rearranged products like halogenated dienylsilanes or bromo dienes, which are structural isomers of the initial reactant. researchgate.net The specific nature of the rearrangement and the resulting product structure are highly dependent on the substituents present on the cyclopropane ring and the conditions used to initiate the reaction. researchgate.net

Cycloaddition Reactions Involving the Cyclopropane Ring

Cycloaddition reactions offer a powerful tool for the construction of complex cyclic molecules in a single step. For this compound, the most probable cycloaddition pathways involve the formal participation of the cyclopropane as a three-carbon synthon. This typically occurs through a ring-opening mechanism to generate a 1,3-dipolar intermediate or a related species that can then be trapped by a dipolarophile or a dienophile.

The key to unlocking the cycloaddition potential of this molecule lies in the selective cleavage of one of the internal C-C bonds of the cyclopropane ring. The presence of both a bromine and a fluorine atom on the same carbon atom (C1) significantly influences this process. The high electronegativity of the fluorine atom and the polarizability of the carbon-bromine bond create a unique electronic environment. It is anticipated that under thermal or photochemical conditions, or in the presence of a Lewis acid, the cyclopropane ring could open to form a zwitterionic or diradical intermediate.

The regioselectivity of the ring opening is expected to be influenced by the substituents. The bond between the halogen-bearing carbon (C1) and one of the ethyl-substituted carbons (C2) is likely to be the point of initial cleavage. This is due to the combined electron-withdrawing nature of the halogens, which can stabilize a negative charge on C1, and the ability of the alkyl groups on C2 to stabilize a positive charge.

Once the ring is opened, the resulting 1,3-dipole can react with a variety of unsaturated partners in a [3+2] cycloaddition manner. Potential dipolarophiles include alkenes, alkynes, nitriles, and carbonyl compounds. For instance, reaction with an alkene would lead to the formation of a substituted cyclopentane (B165970) ring, while reaction with a nitrile could yield a dihydropyrrole derivative.

The stereochemistry of the resulting cycloadducts would be governed by the stereochemistry of the ring-opening process and the geometry of the dipolarophile's approach. The bulky diethyl groups at the C2 position are expected to exert significant steric hindrance, directing the incoming dipolarophile to the less hindered face of the intermediate. This could lead to a high degree of diastereoselectivity in the cycloaddition reaction.

While Diels-Alder type [4+2] cycloadditions are less commonly observed for cyclopropanes, it is conceivable that under specific conditions, this compound could act as a two-carbon component. This would likely involve a more complex rearrangement pathway.

To illustrate the potential outcomes, the following table summarizes hypothetical cycloaddition reactions of this compound with various partners, based on the reactivity of analogous systems.

Dipolarophile/DienophileReaction TypePlausible Product
Ethylene (B1197577)[3+2] Cycloaddition1-Bromo-1-fluoro-3,3-diethylcyclopentane
Acetylene[3+2] Cycloaddition1-Bromo-1-fluoro-3,3-diethylcyclopent-4-ene
Acrylonitrile[3+2] Cycloaddition3-Bromo-4-cyano-3-fluoro-5,5-diethylcyclopentane
Benzonitrile[3+2] Cycloaddition2-Bromo-2-fluoro-4,4-diethyl-5-phenyl-3,4-dihydro-2H-pyrrole
Acetone[3+2] Cycloaddition2-Bromo-2-fluoro-4,4-diethyl-5,5-dimethyltetrahydrofuran

It is important to note that the reaction conditions, such as temperature, solvent, and the use of catalysts, would play a crucial role in determining the reaction pathway and the final product distribution. Further experimental and theoretical studies are necessary to fully elucidate the rich cycloaddition chemistry of this uniquely substituted cyclopropane.

Computational and Theoretical Investigations of 1 Bromo 2,2 Diethyl 1 Fluorocyclopropane

Quantum Chemical Calculations of Electronic Structure and Energetic Stability

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of molecules. nih.gov For 1-bromo-2,2-diethyl-1-fluorocyclopropane, ab initio methods like Hartree-Fock and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), can provide significant insights into its molecular geometry, bond characteristics, and stability.

The electronic structure of this compound is heavily influenced by the presence of two halogen atoms (bromine and fluorine) and two ethyl groups on the strained cyclopropane (B1198618) ring. The high electronegativity of the fluorine atom and the slightly lower electronegativity of the bromine atom induce a significant dipole moment in the molecule. The carbon-halogen bonds are polarized, with the carbon atom bearing a partial positive charge and the halogen atoms bearing partial negative charges.

Below is a table of hypothetical calculated electronic properties for this compound, based on typical values for similar structures.

PropertyPredicted Value
C1-Br Bond Length (Å)~1.95
C1-F Bond Length (Å)~1.38
C1-C2 Bond Length (Å)~1.52
C2-C3 Bond Length (Å)~1.52
∠Br-C1-F (°)~110
Dipole Moment (Debye)~2.0 - 2.5

Density Functional Theory (DFT) Studies on Reactivity and Intermediates

Density Functional Theory (DFT) has become a powerful tool for investigating chemical reactivity. nih.govresearchgate.net DFT calculations can be used to determine various reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's susceptibility to electrophilic and nucleophilic attack. mdpi.com

For this compound, the LUMO is expected to be localized on the C-Br bond, making this site susceptible to nucleophilic attack. The strained C-C bonds of the cyclopropane ring also contribute to its reactivity, particularly towards ring-opening reactions. nih.gov The presence of both a bromine and a fluorine atom on the same carbon atom creates a unique electronic environment that influences the reaction pathways.

DFT studies can also be employed to investigate the structure and stability of potential reaction intermediates. For instance, in radical reactions, DFT can model the formation and stability of a cyclopropyl (B3062369) radical that may form upon homolytic cleavage of the C-Br bond. amanote.com

The following table presents conceptual DFT-derived reactivity descriptors for this compound.

Reactivity DescriptorConceptual Description
HOMO EnergyRelated to the ionization potential and the ability to donate electrons.
LUMO EnergyRelated to the electron affinity and the ability to accept electrons; likely localized on the C-Br antibonding orbital.
Chemical Hardness (η)A measure of the resistance to charge transfer.
Electrophilicity Index (ω)A measure of the ability of the molecule to accept electrons. chemrxiv.org

Transition State Analysis for Elucidating Reaction Pathways

Transition state analysis is a critical computational tool for mapping out the potential energy surface of a reaction and identifying the most favorable reaction pathways. researchgate.net By locating and characterizing the transition state structures, the activation energies for different reaction mechanisms can be calculated, providing a deeper understanding of the reaction kinetics.

For this compound, several reaction pathways can be envisaged, including nucleophilic substitution at the C-Br bond and various ring-opening mechanisms. Transition state analysis can help to determine which of these pathways is energetically more favorable. For example, the transition state for a concerted (SN2-like) substitution of the bromide would involve the approach of a nucleophile and the simultaneous departure of the bromide ion.

Alternatively, a stepwise mechanism involving the formation of a carbocation or a radical intermediate could be operative. The transition states for these pathways would correspond to the energy maxima leading to and from these intermediates. Computational studies on cyclopropane ring-opening reactions have provided valuable insights into the associated transition states and energy barriers. researchgate.net

A hypothetical comparison of activation energies for potential reaction pathways is presented in the table below.

Reaction PathwayHypothetical Activation Energy (kcal/mol)Description
Nucleophilic Substitution (SN2)20 - 25Concerted displacement of the bromide by a nucleophile.
C-Br Homolytic Cleavage30 - 35Formation of a cyclopropyl radical and a bromine radical.
Concerted Ring Opening> 40Synchronous cleavage of C-C bonds in the cyclopropane ring.

Conformational Analysis of this compound

Conformational analysis is essential for understanding the three-dimensional structure and energetics of flexible molecules. chemistrysteps.com In this compound, the primary source of conformational flexibility arises from the rotation of the two ethyl groups attached to the C2 position of the cyclopropane ring.

The rotation around the C2-C(ethyl) bonds can lead to various staggered and eclipsed conformations. youtube.com The relative energies of these conformers are determined by steric interactions between the methyl groups of the ethyl substituents and between the ethyl groups and the cyclopropane ring. Gauche and anti conformations describe the relative positions of the two methyl groups. youtube.com

The most stable conformation is expected to be the one that minimizes these steric clashes. Computational methods can be used to calculate the potential energy surface for the rotation of the ethyl groups and to identify the global energy minimum conformation.

The table below illustrates the relative energies of different hypothetical conformers of the diethyl groups.

Conformation of Ethyl GroupsRelative Energy (kcal/mol)Key Steric Interactions
Anti-Anti0 (Reference)Minimized steric hindrance between the two ethyl groups.
Anti-Gauche~0.9One gauche interaction between the methyl groups.
Gauche-Gauche~1.8Two gauche interactions between the methyl groups.
Eclipsed> 3.0Significant steric repulsion.

Theoretical Insights into Halogen and Alkyl Substituent Effects on Reactivity and Stereoselectivity

The reactivity and stereoselectivity of this compound are significantly influenced by the electronic and steric effects of its substituents. ucsb.edulumenlearning.com

Electronic Effects:

Inductive Effect: Both bromine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-halogen bonds and can influence the acidity of adjacent protons and the stability of charged intermediates.

Resonance Effect: The halogen atoms can also participate in resonance (+R effect) by donating a lone pair of electrons to the adjacent carbon atom. ucsb.edu However, for halogens, the inductive effect generally dominates.

Steric Effects:

The two ethyl groups at the C2 position introduce significant steric bulk. This steric hindrance can influence the rate of reactions by shielding the reactive centers from the approach of reagents. It can also play a crucial role in directing the stereochemical outcome of reactions, favoring the formation of one stereoisomer over another.

These substituent effects can be quantitatively analyzed using computational methods. For example, the Hammett equation can be used to correlate the electronic effects of substituents with reaction rates and equilibrium constants. nih.gov Theoretical calculations can provide a detailed picture of how these effects modulate the potential energy surface of a reaction, thereby governing its outcome.

The following table summarizes the expected effects of the substituents on the reactivity of the molecule.

SubstituentElectronic EffectSteric EffectImpact on Reactivity
Bromine (Br)-I > +RModerateMakes the C1 carbon electrophilic; acts as a good leaving group.
Fluorine (F)-I > +RSmallStrongly polarizes the C1-F bond, making the C1 carbon more electrophilic.
Diethyl+I (weak)HighProvides steric shielding to the cyclopropane ring; can influence the regioselectivity and stereoselectivity of reactions.

Synthetic Utility of 1 Bromo 2,2 Diethyl 1 Fluorocyclopropane As a Building Block

Applications in the Construction of Complex Carbocyclic Systems

While specific examples detailing the use of 1-bromo-2,2-diethyl-1-fluorocyclopropane in the construction of complex carbocyclic systems are not documented in available literature, the reactivity of the 1-bromo-1-fluorocyclopropane motif allows for informed speculation on its potential applications. This class of compounds can serve as precursors to cyclopropyl (B3062369) radicals or carbenes, which can then participate in a variety of carbon-carbon bond-forming reactions.

For instance, treatment of similar 1-bromo-1-fluorocyclopropanes with organometallic reagents can lead to metal-halogen exchange, generating a nucleophilic cyclopropylmetallic species. This intermediate could then be used in addition reactions to carbonyls or in cross-coupling reactions to construct more elaborate carbocyclic frameworks. The presence of the diethyl groups would likely exert significant steric influence on these reactions, potentially leading to high diastereoselectivity.

Furthermore, radical-mediated reactions initiated by the homolytic cleavage of the carbon-bromine bond could enable intermolecular and intramolecular additions to alkenes and alkynes. Such strategies are powerful tools for the construction of polycyclic systems. The fluorine atom would be expected to influence the stability and reactivity of the intermediate cyclopropyl radical.

Strategies for Controlled Ring Cleavage in Target-Oriented Organic Synthesis

The inherent ring strain of the cyclopropane (B1198618) ring, combined with the electronic influence of the geminal bromo and fluoro substituents, makes this compound a candidate for controlled ring-cleavage reactions. These reactions can provide access to acyclic structures with defined stereochemistry and functionality.

Several strategies can be envisioned for the controlled ring cleavage of this molecule:

Reductive Ring Opening: Treatment with reducing agents, such as dissolving metals or specific metal hydrides, could lead to the cleavage of the carbon-carbon bond distal to the halogen substituents. The regioselectivity of this cleavage would be influenced by the electronic effects of the fluorine and the steric bulk of the diethyl groups.

Lewis Acid-Mediated Ring Opening: Lewis acids can coordinate to the fluorine or bromine atom, activating the cyclopropane ring towards nucleophilic attack. This can result in a variety of ring-opened products depending on the nucleophile and reaction conditions. The regiochemical outcome would be dictated by the stability of the resulting carbocationic intermediates.

Transition Metal-Catalyzed Ring Opening: Transition metal complexes can insert into the carbon-carbon or carbon-halogen bonds of the cyclopropane ring, initiating a cascade of reactions that can lead to diverse and complex molecular architectures.

Below is a hypothetical data table illustrating potential outcomes of controlled ring cleavage reactions based on general knowledge of halofluorocyclopropane reactivity.

Reagent/ConditionProposed IntermediatePotential Product Class
n-BuLi1-Fluoro-2,2-diethylcyclopropyllithiumFunctionalized cyclopropanes
SmI₂Cyclopropyl radicalReductively ring-opened products
Ag⁺, ROHCyclopropyl cationAllylic ethers
Pd(0), Nu⁻π-Allylpalladium complexAllylic substitution products

This table is illustrative and based on the known reactivity of related compounds, not on experimentally verified data for this compound.

Precursor to Diversified Fluorine-Containing Organic Molecules

The title compound can be considered a valuable precursor for the synthesis of a wide array of other fluorine-containing molecules. The bromine atom serves as a handle for a variety of chemical transformations, allowing for the introduction of different functional groups while retaining the fluorocyclopropyl moiety.

For example, nucleophilic substitution of the bromide, though challenging on a cyclopropane ring, could potentially be achieved under specific conditions. More plausibly, metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, could be employed to form new carbon-carbon bonds at the C1 position. This would allow for the attachment of aryl, vinyl, or alkynyl groups, leading to a diverse range of fluorinated products.

Furthermore, elimination of HBr from this compound could, in principle, lead to the formation of a highly strained and reactive 1-fluoro-2,2-diethylcyclopropene intermediate. Such species are known to undergo a variety of cycloaddition reactions, providing access to complex polycyclic systems containing a fluorine atom.

Utilization in Stereodefined Organic Synthesis

The stereochemical information embedded in the cyclopropane ring of this compound can potentially be transferred to new stereocenters in subsequent reactions. The two faces of the cyclopropane ring are diastereotopic due to the presence of the diethyl groups, which can lead to stereoselective reactions.

For instance, in reactions involving the approach of a reagent to the cyclopropane ring, the bulky diethyl groups would be expected to direct the attack to the less hindered face. This could be exploited in reactions such as Simmons-Smith cyclopropanation of a related alkenyl precursor or in subsequent functionalization of the cyclopropane ring itself.

Moreover, if the compound could be resolved into its enantiomers, it would serve as a chiral building block for the synthesis of enantiopure fluorine-containing molecules. Ring-opening reactions of a single enantiomer of this compound could lead to the formation of acyclic products with multiple stereocenters, with the stereochemistry being controlled by the configuration of the starting cyclopropane.

Future Research Directions in the Chemistry of 1 Bromo 2,2 Diethyl 1 Fluorocyclopropane

Development of Novel Enantioselective Synthetic Routes to Fluorinated Cyclopropanes

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, a major frontier in the chemistry of fluorinated cyclopropanes, including 1-bromo-2,2-diethyl-1-fluorocyclopropane, is the development of efficient and highly selective enantioselective synthetic methods. While various techniques exist for creating racemic fluorinated cyclopropanes, achieving high enantiopurity remains a significant challenge, particularly when constructing stereogenic centers bearing a fluorine atom. cas.cn

Future research will likely focus on several promising strategies:

Asymmetric Catalysis: The use of chiral catalysts, particularly those based on transition metals like rhodium and copper, has shown promise in the cyclopropanation of fluorinated olefins. organic-chemistry.org Further development of catalysts designed to control the stereochemistry of carbene or carbenoid additions to appropriately substituted alkenes could provide a direct route to enantiomerically enriched this compound.

Biocatalysis: Engineered enzymes, such as myoglobin-based catalysts, are emerging as powerful tools for stereoselective synthesis. wpmucdn.comresearchgate.net These biocatalysts can perform complex transformations, like the cyclopropanation of fluorinated alkenes, with exceptional levels of diastereo- and enantiocontrol, often under mild reaction conditions. wpmucdn.com Tailoring enzymes specifically for substrates that would yield this compound represents a compelling avenue for green and efficient synthesis.

Chiral Auxiliaries: Employing chiral auxiliaries attached to the alkene precursor is a well-established strategy. Research into new, easily cleavable auxiliaries that can effectively direct the stereochemical outcome of the cyclopropanation reaction could offer a reliable, albeit less atom-economical, pathway.

Synthetic StrategyPotential AdvantagesKey Research Focus
Asymmetric Catalysis High efficiency, catalytic natureLigand design, new metal complexes
Biocatalysis High stereoselectivity, green chemistryEnzyme engineering, substrate scope expansion
Chiral Auxiliaries Predictable stereocontrolDevelopment of novel, easily removable auxiliaries

Exploration of Unconventional Reactivity Modes for Bromofluorocyclopropanes

The strained C-C bonds and polarized C-halogen bonds within this compound suggest a rich and potentially underexplored reactivity profile. Future investigations are expected to move beyond predictable nucleophilic substitutions and delve into more unconventional transformations.

Key areas for exploration include:

Selective C-C Bond Activation: The strain energy of the cyclopropane (B1198618) ring (approx. 27.5 kcal/mol) makes its C-C bonds susceptible to cleavage. Research could focus on transition-metal catalyzed reactions that selectively open the ring to generate functionalized acyclic structures. The regioselectivity of this ring-opening would be influenced by the electronic effects of the fluorine and bromine substituents, offering pathways to complex molecular architectures.

Radical-mediated Reactions: The carbon-bromine bond is relatively weak and can be homolytically cleaved to generate a cyclopropyl (B3062369) radical. Investigating novel radical-mediated cross-coupling reactions or ring-expansion cascades could unlock new synthetic pathways. For instance, Et3B-initiated radical cyclizations have been used to prepare other fluorinated cyclopropanes and could be adapted. researchgate.net

Formation of Cyclopropyl Cations and Anions: The geminal dihalo arrangement allows for fascinating reactivity. For example, metal-halogen exchange at the C-Br bond could generate a fluorinated cyclopropyl anion, a potent nucleophile. Conversely, Lewis acid activation of the C-F bond could lead to a highly reactive brominated cyclopropyl cation. Studying the stability and synthetic utility of these transient intermediates is a key research direction.

Advancements in Spectroscopic and Structural Analysis of Halocyclopropane Derivatives

A thorough understanding of the structure and bonding of this compound is fundamental to predicting its reactivity and interactions. While standard techniques like NMR and mass spectrometry provide basic characterization, future research will benefit from the application of more advanced analytical methods. nih.govresearchgate.net

Prospective advancements include:

Solid-State NMR Spectroscopy: For crystalline derivatives, solid-state NMR can provide detailed information about the local environment of the fluorine, carbon, and bromine nuclei, complementing data from solution-state NMR and revealing insights into intermolecular interactions in the solid phase.

X-ray Crystallography: Obtaining a single-crystal X-ray structure of this compound or a suitable crystalline derivative would provide definitive proof of its three-dimensional structure. researchgate.net This data, including precise bond lengths, bond angles, and conformational details, is invaluable for computational modeling and understanding its physical properties.

Computational Chemistry: High-level quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict spectroscopic properties (e.g., NMR chemical shifts, coupling constants), analyze the molecule's electronic structure, and model reaction pathways. chemcopilot.com Correlating computational predictions with experimental data will lead to a more profound understanding of its chemical behavior.

Analytical TechniqueInformation GainedFuture Application
Advanced NMR Through-space/bond correlations, dynamic processesElucidating complex stereochemistry and conformational preferences
X-ray Crystallography Precise 3D structure, bond parametersValidating synthetic outcomes and informing computational models
Computational Chemistry Electronic structure, reaction energeticsPredicting reactivity and guiding experimental design

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Design for Halocyclopropanes

Future integration of AI/ML in the study of this compound could manifest in several ways:

Reaction Outcome Prediction: ML models, trained on large databases of chemical reactions, can predict the likely products, yields, and even stereochemical outcomes of reactions involving this compound under various conditions. chemcopilot.comnih.gov This predictive power can significantly reduce the number of trial-and-error experiments needed, accelerating research and development. nih.govchemrxiv.org

De Novo Synthesis Design: AI platforms can perform retrosynthetic analysis to propose novel and efficient synthetic routes to this compound and its derivatives from commercially available starting materials. labonline.com.au These systems can identify non-intuitive pathways that a human chemist might overlook.

Optimization of Reaction Conditions: By employing active learning algorithms, an AI can intelligently design experiments to rapidly optimize reaction conditions (e.g., catalyst, solvent, temperature) for a specific transformation, maximizing yield and selectivity with a minimal number of experimental runs. technologynetworks.com This approach combines the predictive power of ML with automated high-throughput experimentation. chemrxiv.org

The application of these data-driven approaches will not only accelerate the exploration of this compound's chemistry but also contribute to the broader goal of making chemical synthesis more predictable, efficient, and accessible. rsc.org

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-bromo-2,2-diethyl-1-fluorocyclopropane?

  • Methodology : The compound can be synthesized via cyclopropanation of a fluorinated alkene precursor (e.g., 1-fluoro-1,2-diethylcyclopropane) using bromination agents. A radical bromination approach with Br₂ in non-polar solvents (e.g., CCl₄) under controlled temperatures (0–25°C) is typical . Alternative routes may involve fluorinated cyclopropane precursors reacting with bromine donors like N-bromosuccinimide (NBS) under UV light initiation. Characterization via ¹⁹F NMR and GC-MS is critical to confirm regioselectivity and purity.

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodology : X-ray crystallography is the gold standard for structural elucidation, particularly for resolving steric strain in the cyclopropane ring and substituent orientations. For example, cyclopropane derivatives with bulky substituents (e.g., diethyl groups) often show distorted bond angles (~115–120°) compared to ideal cyclopropane geometry (60°) . Complementary techniques include ¹H/¹³C NMR (e.g., coupling constants JF-Br analysis) and high-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns from bromine/fluorine .

Advanced Research Questions

Q. How do steric effects from the diethyl groups influence substitution reactions of this compound?

  • Methodology : The bulky diethyl groups hinder nucleophilic attack at the brominated carbon, favoring elimination over substitution. For example, reactions with strong bases (e.g., KOtBu) in aprotic solvents (DMSO) may yield cyclopropene derivatives via dehydrobromination . Kinetic studies using variable-temperature NMR can track reaction pathways, while DFT calculations (e.g., Gaussian) model transition states to explain steric hindrance .

Q. What computational strategies predict the thermodynamic stability of fluorinated cyclopropanes like this compound?

  • Methodology : Quantum mechanical calculations (e.g., MP2/cc-pVTZ) assess ring strain and hyperconjugative stabilization from fluorine’s electronegativity. QSPR models trained on cyclopropane derivatives correlate substituent effects (e.g., ethyl vs. methyl) with stability metrics like strain energy (~27–32 kcal/mol for similar compounds) . Experimental validation via calorimetry (e.g., DSC) resolves discrepancies between predicted and observed stability .

Q. How can bromination conditions be optimized to avoid side products in fluorocyclopropane synthesis?

  • Methodology : Sodium bromodifluoroacetate (NaBrF₂COO) offers a controlled bromine source under milder conditions (80–100°C vs. traditional 180°C), reducing thermal degradation . Solvent choice (e.g., diglyme) improves solubility of fluorinated intermediates, while in-situ monitoring via IR spectroscopy detects over-bromination byproducts (e.g., dibromo derivatives) .

Q. What contradictions arise in spectroscopic data interpretation for this compound, and how are they resolved?

  • Methodology : ¹⁹F NMR signals may overlap due to diastereotopic fluorine atoms, requiring 2D NMR (e.g., COSY) for assignment. Mass spectrometry faces challenges from bromine’s isotopic splitting (¹⁷⁹Br/⁸¹Br ≈ 1:1) and fluorine’s monoisotopic nature; HRMS with isotopic pattern deconvolution resolves ambiguity .

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